tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a formyl group attached
Properties
IUPAC Name |
tert-butyl 3-formylpyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)15-10-8(5-4-6-13-10)9(7-16)14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBGNYQLOMUML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde, followed by cyclization with a pyridine derivative. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 3-carboxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.
Reduction: 3-hydroxymethyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.
Substitution: 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with a pyrazolo[3,4-b]pyridine structure exhibit significant anticancer properties through mechanisms such as kinase inhibition. For instance, a study demonstrated that derivatives of this compound could inhibit tropomyosin receptor kinases (TRKs), which are crucial in cancer cell proliferation. One derivative showed an IC50 value of 50 nM against TRKA, indicating strong potential for development as an anticancer agent .
Anti-inflammatory Properties
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has also been identified as a potential phosphodiesterase type 4 (PDE4) inhibitor, which could be beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD). The compound's ability to modulate inflammatory pathways makes it a candidate for further research in therapeutic applications .
Antiviral Activity
Recent studies have highlighted the antiviral efficacy of pyrazolo[3,4-b]pyridine derivatives against viruses like herpes simplex virus type 1 (HSV-1). These compounds demonstrated significant antiviral activity with low cytotoxicity profiles, suggesting their potential use in antiviral drug development .
Neurological Applications
Adenosine receptors play a critical role in neurotransmission and immune response. Compounds similar to this compound have been reported to act as selective inhibitors of these receptors, making them valuable in the treatment of neurological disorders .
Data Table: Biological Activities
| Activity Type | Target/Pathway | IC/EC Value | Reference |
|---|---|---|---|
| TRK Inhibition | TRKA | 50 nM | |
| PDE4 Inhibition | PDE4 | 100 nM | |
| Antiviral Activity | HSV-1 | EC: 0.012 M |
Case Study 1: Cancer Treatment
In a recent study focusing on TRK inhibition, several derivatives including this compound were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The findings indicated that certain derivatives could significantly reduce tumor growth in vitro and in vivo models .
Case Study 2: Anti-inflammatory Research
Another study investigated the anti-inflammatory potential of this compound through its action on PDE4. The results showed that the compound effectively reduced inflammatory markers in animal models of COPD, supporting its potential therapeutic application .
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can be compared with other pyrazolopyridine derivatives:
tert-butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
tert-butyl 3-phenyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate:
tert-butyl 3-ethoxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Features an ethoxy group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
CAS Number: 1155846-83-5
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazolopyridine Core:
- A cyclization reaction using hydrazine and a suitable β-diketone or β-ketoester.
- Introduction of Substituents:
- The tert-butyl and formyl groups are introduced through substitution reactions.
- Carboxylation:
- Often achieved using carbon dioxide or formic acid under specific conditions.
Antimicrobial Properties
Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound demonstrated activity against various bacterial strains. The mechanism involves inhibition of bacterial DNA synthesis and disruption of cell wall integrity.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Notably:
- Case Study 1: A derivative showed cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
- Mechanism: It is suggested that these compounds induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties:
- In vitro Studies: Demonstrated inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures.
- Animal Models: Reduced inflammation markers in models of arthritis and colitis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory processes (e.g., COX and LOX).
- Receptor Modulation: Potential modulation of receptors associated with pain and inflammation pathways.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
